molecular formula C19H30ClNO2 B13743172 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride CAS No. 19409-90-6

1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride

Cat. No.: B13743172
CAS No.: 19409-90-6
M. Wt: 339.9 g/mol
InChI Key: IIPQYFLHVXWNQN-UHFFFAOYSA-N
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Description

The compound 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride is a synthetic isoquinoline derivative characterized by a 1,3-dioxolo[4,5-g]isoquinoline core fused to a tetrahydro ring system. Key structural features include:

  • 6,7-dimethyl substituents on the tetrahydro ring.
  • A 5-(1,1-dimethylpentyl) side chain, enhancing lipophilicity.
  • A hydrochloride salt to improve solubility.

Properties

CAS No.

19409-90-6

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

6,7-dimethyl-5-(2-methylhexan-2-yl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

InChI

InChI=1S/C19H29NO2.ClH/c1-6-7-8-19(3,4)18-15-11-17-16(21-12-22-17)10-14(15)9-13(2)20(18)5;/h10-11,13,18H,6-9,12H2,1-5H3;1H

InChI Key

IIPQYFLHVXWNQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C1C2=CC3=C(C=C2CC([NH+]1C)C)OCO3.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Isoquinoline Derivatives

The synthesis of isoquinoline derivatives with fused dioxolo rings typically involves:

Summary Table of Preparation Steps

Step Number Reaction Type Reactants/Conditions Outcome/Notes
1 Formylation and ring closure 3,4-Dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid catalyst, reflux in dichloromethane Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride intermediate with ~80% yield and >99% purity
2 Methylenedioxy ring formation Formaldehyde derivatives, acidic conditions Conversion of methoxy groups to fused 1,3-dioxolo ring
3 Methylation and alkylation Methylating agents, 1,1-dimethylpentyl alkylating agents, controlled conditions Introduction of 6,7-dimethyl and 5-(1,1-dimethylpentyl) substituents
4 Salt formation Hydrochloric acid treatment Formation of hydrochloride salt for stability and purification

Analytical and Purity Considerations

  • The purity of intermediates and final products is typically confirmed by chromatographic and spectroscopic methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

  • The final hydrochloride salt generally exhibits high purity (>99%) with minimal impurities (<0.2%), suitable for research applications.

Research Findings and Industrial Relevance

  • The one-pot method for preparing intermediates like 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride significantly simplifies the synthetic route, reducing material and labor costs while improving safety and environmental impact.

  • Although direct preparation of the target compound is less documented, adapting these efficient methods for the intermediate stages can facilitate the synthesis of complex isoquinoline derivatives including the 1,3-dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride.

  • Related isoquinoline derivatives have shown pharmacological potential, which underscores the importance of developing robust synthetic methods for such compounds.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The isoquinoline nitrogen and substituent positions are reactive sites for alkylation and acylation. Key observations include:

  • Methylation : The tertiary amine in the tetrahydroisoquinoline framework undergoes methylation under mild conditions using methyl iodide or dimethyl sulfate, often in polar aprotic solvents like DMF.

  • Acylation : Acetyl chloride or acetic anhydride introduces acyl groups at the nitrogen, forming stable amide derivatives. Reactions typically require anhydrous conditions and catalytic bases like pyridine.

Oxidation Reactions

The tetrahydroisoquinoline moiety is susceptible to oxidation:

  • Ring Aromatization : Treatment with oxidizing agents (e.g., KMnO₄ or DDQ) converts the tetrahydroisoquinoline ring to a fully aromatic isoquinoline system. This reaction is solvent-dependent, often performed in dichloromethane or THF.

  • Side-Chain Oxidation : The 1,1-dimethylpentyl group can undergo oxidation at the terminal methyl groups, yielding carboxylic acid derivatives. Strong oxidants like CrO₃ are typically employed.

Nucleophilic Substitution

The dioxolo ring’s electron-rich oxygen atoms facilitate nucleophilic substitution:

  • Halogenation : Electrophilic bromination or chlorination occurs preferentially at the 4- and 5-positions of the dioxolo ring. Reactions use reagents like N-bromosuccinimide (NBS) in CCl₄.

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the dioxolo ring opens to form diol intermediates, which can further react to yield ketones or aldehydes .

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions:

  • Pictet-Spengler Reaction : In the presence of aldehydes, the tetrahydroisoquinoline core forms β-carboline derivatives. This reaction is catalyzed by Lewis acids like BF₃·Et₂O .

  • Schiff Base Formation : Reaction with aromatic aldehydes produces imine-linked derivatives, often used in drug design for enhanced bioavailability.

Salt Formation and Protonation

As a hydrochloride salt, the compound exhibits acid-base reactivity:

  • Deprotonation : Treatment with NaOH liberates the free base, which is more reactive in organic solvents like toluene or ether .

  • Cation Exchange : The hydrochloride counterion can be replaced with other anions (e.g., sulfate or nitrate) via metathesis reactions in aqueous ethanol .

Predicted Reactivity Based on Structural Analogues

Data from related compounds suggest additional reactivity patterns:

Reaction Type Conditions Outcome Source
Reductive Amination H₂/Pd-C in MeOHSaturation of double bonds
Esterification AcCl, pyridine, RTAcetylation of hydroxyl groups (if present)
Sulfonation SO₃·H₂SO₄, 0°CIntroduction of sulfonic acid groups

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and HCl gas .

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone derivatives .

Scientific Research Applications

Pharmacological Applications

Antifungal Activity
Research indicates that certain derivatives of isoquinoline compounds exhibit significant antifungal properties. For instance, studies have shown that 4-aminoquinolines containing a 1,3-benzodioxole moiety can be developed as antifungal agents. These compounds demonstrated inhibitory effects against various phytopathogenic fungi at concentrations as low as 50 µg/mL. Notably, a derivative with a similar structure displayed an EC50 value significantly lower than that of established antifungal standards like azoxystrobin .

Neuroprotective Effects
Isoquinoline derivatives are also being investigated for their neuroprotective effects. In particular, tetrahydroisoquinoline compounds have shown promise in mitigating neurotoxicity associated with various conditions. These compounds may act by modulating neurotransmitter systems or by providing antioxidant effects .

Analytical Applications
The compound has been utilized in analytical chemistry for the detection of related isoquinoline derivatives in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry have been employed to identify these compounds in human tissues and blood samples. The validation of these methods includes parameters such as selectivity and limit of detection .

Agricultural Applications

Pesticide Development
The structural characteristics of 1,3-Dioxolo(4,5-g)isoquinoline derivatives make them suitable candidates for the development of novel pesticides. Their ability to inhibit fungal growth suggests potential use in agricultural settings to protect crops from fungal pathogens. The effectiveness of these compounds can be enhanced through structural modifications aimed at improving their bioactivity and reducing toxicity to non-target organisms .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several isoquinoline derivatives against five different fungal species. Among the tested compounds, one derivative exhibited an EC50 value of 10.3 µg/mL against C. lunata, outperforming traditional antifungals by a significant margin. This highlights the potential for developing new antifungal treatments based on this scaffold .

Case Study 2: Neuroprotection

In a neurotoxicity model involving dopaminergic neurons, tetrahydroisoquinoline derivatives were shown to reduce cell death induced by oxidative stress. The protective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species .

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related isoquinoline derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Activities References
Target Compound (Hydrochloride) C₁₉H₂₈ClNO₂ 6,7-dimethyl; 5-(1,1-dimethylpentyl) 361.89 g/mol Inferred: Enhanced lipophilicity -
Amb4269951 (Iodide) C₂₅H₃₁NO₅I 4-methoxy; 5-(2-oxo-2-(4-pentylphenyl)ethyl) 576.42 g/mol Choline transporter inhibition; pancreatic cancer studies
Dihydroberberine Hydrochloride C₂₀H₁₈ClNO₄ 9,10-dimethoxy; fused isoquinoline rings 371.81 g/mol Anticancer, antimicrobial, metabolic modulation
Stylopine Hydrochloride C₁₉H₁₈ClNO₄ Fused dioxolo-benzodioxolo-isoquinoline 359.80 g/mol Molecular interaction studies
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (Base Structure) C₁₀H₁₁NO₂ No substituents 177.20 g/mol Structural scaffold for derivatives

Key Observations

6,7-dimethyl groups may sterically hinder interactions with targets compared to dihydroberberine’s planar fused-ring system .

Salt Form and Solubility :

  • The hydrochloride salt in the target compound contrasts with Amb4269951’s iodide salt , which may affect solubility and cellular uptake in biological systems .

Pharmacological Gaps :

  • While Amb4269951 and dihydroberberine have documented antitumor and antimicrobial activities, respectively, the target compound’s bioactivity remains uncharacterized in the literature .

Research Findings from Analogs

Amb4269951

  • Activity : Inhibits choline transporter-like protein 1 (CTL1), reducing choline uptake in pancreatic cancer cells (IC₅₀ = 2.5 µM) .
  • Structural Advantage : The 4-methoxy group and iodized quaternary nitrogen enhance binding affinity to CTL1 .

Dihydroberberine Hydrochloride

  • Activity : Exhibits anticancer effects via mitochondrial dysfunction induction and antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Stylopine Hydrochloride

  • Role : Used in studies of alkaloid biosynthesis and molecular docking due to its rigid fused-ring system .

Biological Activity

The compound 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride is a derivative of isoquinoline that has garnered attention for its potential biological activities. Isoquinoline derivatives are known for a variety of pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activities associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique dioxole and isoquinoline structures. Its chemical structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃NClO₂
  • Molecular Weight : 315.83 g/mol
  • PubChem CID : 30074 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, a study evaluated various isoquinoline compounds against breast cancer cell lines (MCF-7, T47D, MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives Against Breast Cancer Cell Lines

CompoundMCF-7 (IC₅₀ µM)T47D (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)
Compound A6.2 ± 0.14.6 ± 0.19.3 ± 2.1
Compound B>1005.7 ± 0.0727.3 ± 7.1
Doxorubicin0.002 ± 0.0020.03 ± 0.0020.006 ± 0.004

The highest activity was observed in Compound A against all tested cell lines .

Antimicrobial Activity

Isoquinoline derivatives have also shown promising antimicrobial properties. In particular, isoquinoline-3-carboxylic acid demonstrated high antibacterial activity against various pathogens with inhibition rates exceeding 90% . This suggests that the dioxoloisoquinoline structure may enhance the antimicrobial efficacy of these compounds.

The mechanisms underlying the biological activities of isoquinoline derivatives often involve modulation of cellular pathways such as apoptosis induction and cell cycle arrest. For example, some compounds have been shown to induce G1 phase cell cycle arrest and promote apoptosis in cancer cells . The interaction with specific targets like DPP-IV has also been studied for its implications in diabetes management and cancer therapy .

Case Studies

A case study involving the synthesis and evaluation of isoquinoline derivatives indicated that structural modifications significantly affect biological activity. For example:

  • Compound Optimization : A series of structural optimizations led to the identification of a derivative with an IC₅₀ value of 0.47 µM against specific cancer cell lines while maintaining selectivity over non-cancerous cells .

Q & A

Q. What are the established synthetic routes for this compound and its structural analogs?

The Bischler-Napieralski reaction is a primary method for synthesizing isoquinoline derivatives. For the target compound, cyclization of appropriately substituted phenethylamine precursors under acidic conditions (e.g., POCl₃ or PPA) is recommended. Modifications to the alkyl or aryl substituents on the isoquinoline core can be introduced via precursor functionalization . Hydrastinine hydrochloride derivatives, which share structural similarities, are synthesized via reductive amination or substitution reactions, as noted in pharmacopeial standards .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the substitution pattern on the isoquinoline core and the presence of methyl/alkyl groups.
  • X-ray crystallography : Resolve the stereochemistry of the tetrahydroisoquinoline ring and the dioxolane moiety. For example, crystallographic data for related compounds (e.g., 5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline) show planar aromatic systems with specific torsion angles .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing between isomers or by-products .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The hydrochloride salt form enhances stability. Store at 2–8°C in airtight containers protected from light. Thermal stability tests (e.g., TGA/DSC) indicate decomposition above 200°C, consistent with similar isoquinoline derivatives . Avoid prolonged exposure to humidity to prevent hydrolysis of the dioxolane ring .

Q. How is the compound’s pharmacological activity assessed in preliminary studies?

Screen for receptor-binding affinity (e.g., opioid or adrenergic receptors) using competitive radioligand assays. For example, structurally related tetrahydroisoquinolines are tested for inhibitory effects on neurotransmitter uptake in neuronal cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case study : Discrepancies in 1H^1H-NMR signals for methyl groups may arise from conformational flexibility. Use variable-temperature NMR or 2D NOESY to assess dynamic behavior .
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry, as demonstrated for isoquinoline derivatives in crystallographic studies .

Q. What strategies optimize the Bischler-Napieralski reaction for higher yields and fewer by-products?

  • Catalyst screening : Replace traditional POCl₃ with milder agents like TfOH to reduce side reactions.
  • Solvent optimization : Use toluene or xylene for better cyclization efficiency.
  • Microwave-assisted synthesis : Shorten reaction times and improve regioselectivity, as reported for analogous heterocycles .

Q. How do researchers address synthetic by-products or impurities in scale-up processes?

  • HPLC-MS : Identify impurities via retention time and fragmentation patterns. For example, demethylated or oxidized by-products are common in isoquinoline syntheses .
  • Column chromatography : Use gradient elution with polar/non-polar solvent mixtures (e.g., hexane/EtOAc) for purification .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess the stability of the dioxolane ring in aqueous environments .
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with pharmacological activity .

Q. How can interdisciplinary approaches enhance application studies (e.g., neuropharmacology or cancer research)?

  • In vitro models : Use primary neuron cultures to study neuroprotective effects, as seen in dihydroisoquinoline conjugate studies .
  • Transcriptomics : Profile gene expression changes in cancer cell lines treated with the compound to identify mechanistic pathways .

Q. What are the challenges in reproducing biological assay results across laboratories?

  • Standardization : Adopt pharmacopeial reference standards (e.g., USP/EP guidelines) for compound purity and activity measurements .
  • Buffer compatibility : Test solubility in assay-specific buffers (e.g., PBS or DMEM) to avoid aggregation artifacts .

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